molecular formula C13H14O4 B115510 4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone CAS No. 150019-57-1

4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone

Cat. No. B115510
Key on ui cas rn: 150019-57-1
M. Wt: 234.25 g/mol
InChI Key: ISBCBGZLNXQEEF-UHFFFAOYSA-N
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Patent
US06153611

Procedure details

A solution of 8-(1,3-benzodioxol-5-yl)-1,4-dioxaspiro-[4.5]decan-8-ol (5.0 g, 1.8 mmole) in acetone (75 ml) and concentrated HCl (1 ml) was stirred for 2 hr. The insoluble product was collected and dried (96%, mp: 162-164° C.). Calc'd for C13H14O4 : C, 66.66%; H, 6.03%. Found: C, 65.69%; H, 5.95%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]3([OH:20])[CH2:19][CH2:18][C:13]4(OCC[O:14]4)[CH2:12][CH2:11]3)=[CH:9][C:4]=2[O:3][CH2:2]1>CC(C)=O.Cl>[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]3([OH:20])[CH2:11][CH2:12][C:13](=[O:14])[CH2:18][CH2:19]3)=[CH:9][C:4]=2[O:3][CH2:2]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
O1COC2=C1C=CC(=C2)C2(CCC1(OCCO1)CC2)O
Name
Quantity
75 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
1 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The insoluble product was collected
CUSTOM
Type
CUSTOM
Details
dried (96%, mp: 162-164° C.)

Outcomes

Product
Name
Type
Smiles
O1COC2=C1C=CC(=C2)C2(CCC(CC2)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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